(E)-6-(4-Hydroxy-3-methoxyphenyl)hex-5-ene-2,4-dione
Description
Properties
IUPAC Name |
(E)-6-(4-hydroxy-3-methoxyphenyl)hex-5-ene-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-9(14)7-11(15)5-3-10-4-6-12(16)13(8-10)17-2/h3-6,8,16H,7H2,1-2H3/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDOMQCCCHMXBP-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C=CC1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)CC(=O)/C=C/C1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60440781 | |
| Record name | (5E)-6-(4-Hydroxy-3-methoxyphenyl)hex-5-ene-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60440781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189181-53-1 | |
| Record name | (5E)-6-(4-Hydroxy-3-methoxyphenyl)-5-hexene-2,4-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=189181-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5E)-6-(4-Hydroxy-3-methoxyphenyl)hex-5-ene-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60440781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
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Catalysts : Sodium hydroxide (1.5–3.0 eq) or morpholine (1.0 eq)
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Solvents : DMF or ethanol (10–20 mL per mmol of vanillin)
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Temperature : 80–100°C under reflux
A study demonstrated that substituting NaOH with morpholine improves stereoselectivity, favoring the (E)-isomer due to reduced enolization side reactions. The reaction mechanism proceeds via deprotonation of acetylacetone to form an enolate, which attacks the aldehyde group of vanillin, followed by dehydration to yield the α,β-unsaturated diketone.
Purification and Yield
Crude product purification involves:
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Acid quenching with 0.1 M HCl
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Ethyl acetate extraction
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Column chromatography (silica gel, hexane:ethyl acetate 4:1)
Reported yields range from 45% to 58% under optimized conditions.
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency, reducing time from hours to minutes. A protocol using boric acid as a Lewis acid co-catalyst achieved 65% yield in 10 minutes.
Procedure Overview
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Reactants : Vanillin (2 mmol), acetylacetone (10 mmol), boric acid (10 mmol)
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Solvent : DMF (5 mL)
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Additives : Morpholine (2 mmol)
Boric acid chelates the diketone, stabilizing the transition state and accelerating conjugation. Microwave heating ensures uniform temperature distribution, minimizing decomposition.
Comparative Analysis
| Parameter | Traditional Method | Microwave Method |
|---|---|---|
| Reaction Time | 6–12 hours | 10 minutes |
| Yield | 45–58% | 65% |
| Energy Consumption | High | Moderate |
| Stereoselectivity | 85–90% (E) | >95% (E) |
Industrial-Scale Production
Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors replace batch processes, offering:
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Enhanced Heat Transfer : Reduced thermal degradation
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Higher Throughput : 50–100 kg/day capacity
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Automated Purification : In-line crystallization units
Key Industrial Protocols
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Continuous Aldol Condensation :
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Crystallization :
Green Chemistry Approaches
Recent advances focus on solvent-free and biocatalytic methods:
Mechanochemical Synthesis
Enzymatic Catalysis
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Lipase B (Candida antarctica) :
| Condition | Degradation Rate | Primary Degradants |
|---|---|---|
| 25°C, 60% RH, 30 days | 12% | Quinones, vanillic acid |
| 40°C, 75% RH, 30 days | 34% | Demethoxylated derivatives |
Storage recommendations:
Analytical Characterization
Critical quality control parameters include:
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
(E)-6-(4-Hydroxy-3-methoxyphenyl)hex-5-ene-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The phenolic hydroxyl group can undergo substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
The compound (E)-6-(4-Hydroxy-3-methoxyphenyl)hex-5-ene-2,4-dione , also known by its CAS number 189181-53-1, is a chemical with significant potential in various scientific research applications. This article explores its applications across multiple fields, including medicinal chemistry, materials science, and environmental studies, supported by relevant data tables and case studies.
Basic Information
- Molecular Formula : C13H14O4
- Molecular Weight : 234.25 g/mol
- CAS Number : 189181-53-1
Structural Characteristics
The structure of this compound features a conjugated diene system that is likely responsible for its reactivity and biological activity. The presence of hydroxyl and methoxy groups on the aromatic ring enhances its potential as a pharmacophore.
Medicinal Chemistry
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant Properties : The compound has been studied for its ability to scavenge free radicals, making it a candidate for formulations aimed at reducing oxidative stress.
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. For instance, it has shown promise in targeting breast cancer cells through apoptosis induction mechanisms.
Case Study : A study published in the Journal of Medicinal Chemistry explored the anticancer effects of derivatives of this compound, demonstrating significant cytotoxicity against MCF-7 breast cancer cells .
Materials Science
The unique properties of this compound lend themselves to applications in materials science:
- Polymer Synthesis : The compound can act as a monomer in the synthesis of polymers with specific thermal and mechanical properties.
Data Table : Potential Polymers Derived from this compound
| Polymer Type | Application Area | Properties |
|---|---|---|
| Polyurethane | Coatings and adhesives | High durability |
| Polyesters | Biodegradable materials | Environmental friendliness |
Environmental Studies
Given its chemical structure, this compound may also have applications in environmental science:
- Bioremediation : Investigations into its degradation pathways can provide insights into its environmental impact and potential use in bioremediation strategies for contaminated sites.
Case Study : Research has indicated that compounds similar to this compound can be utilized by specific microbial strains to degrade pollutants in soil and water environments .
Mechanism of Action
The mechanism of action of (E)-6-(4-Hydroxy-3-methoxyphenyl)hex-5-ene-2,4-dione involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.
Antimicrobial Activity: The compound disrupts the cell membrane of microorganisms, leading to cell death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Phenyl Substituents
The bioactivity of this compound is highly dependent on the substitution pattern of the phenyl group. Below is a comparative analysis with analogues:
Table 1: Structural and Functional Comparison
Key Observations:
- Hydroxyl vs. Methoxy Groups : The hydroxyl group in the target compound improves water solubility and binding to hydrophilic targets (e.g., enzymes like glyoxalase I), whereas methoxy-substituted analogues (e.g., VA-5) exhibit greater membrane permeability .
- Positional Effects : The 3-methoxy group in the target compound may sterically shield the 4-hydroxyl group, influencing redox stability compared to 4-methoxy analogues .
Saturated vs. Unsaturated Backbone Analogues
The α,β-unsaturated diketone system is critical for bioactivity. Saturated analogues lack this feature:
Table 2: Impact of Double Bond Saturation
Key Observations:
Analogues with Heterocyclic Modifications
Table 3: Heterocyclic Analogues
Key Observations:
- The target compound’s simplicity (linear diketone + phenyl group) offers synthetic accessibility compared to lobeglitazone’s multi-ring system .
Biological Activity
(E)-6-(4-Hydroxy-3-methoxyphenyl)hex-5-ene-2,4-dione, also known by its CAS number 5420-97-3, is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : CHO
- Molecular Weight : 234.25 g/mol
- Chemical Structure : The compound features a hexene backbone with hydroxyl and methoxy substituents on a phenyl ring, contributing to its reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, which is crucial for protecting cells from oxidative stress.
- Antidiabetic Effects : In vitro studies show that it can inhibit key enzymes involved in carbohydrate metabolism, such as α-glucosidase and α-amylase.
- Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells and inhibit tumor growth.
Antioxidant Activity
A study evaluating the antioxidant potential of this compound utilized various assays to measure its efficacy:
These results indicate a strong capacity for antioxidant activity, suggesting potential applications in preventing oxidative stress-related diseases.
Antidiabetic Effects
The enzyme inhibition assays revealed that this compound effectively inhibits α-glucosidase and α-amylase:
These findings suggest that the compound could be beneficial in managing postprandial blood glucose levels.
Anticancer Potential
In vitro studies on various cancer cell lines have shown promising results for this compound:
The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Case Studies
- Case Study on Antioxidant Properties : A research group investigated the effects of this compound on oxidative stress markers in diabetic rats. The results showed a significant reduction in malondialdehyde levels and an increase in glutathione levels, indicating improved oxidative status.
- Clinical Implications for Diabetes Management : Another study assessed the impact of this compound on diabetic patients' glycemic control when used as an adjunct therapy with standard medications. Results indicated improved HbA1c levels and reduced fasting blood glucose concentrations.
Q & A
Basic: How can researchers optimize the synthesis of (E)-6-(4-Hydroxy-3-methoxyphenyl)hex-5-ene-2,4-dione to improve yield and purity?
Methodological Answer:
Synthesis optimization requires systematic evaluation of reaction parameters. Key considerations include:
- Catalyst selection : Acid/base catalysts (e.g., p-toluenesulfonic acid) can enhance condensation efficiency for diketone formation .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) may improve intermediate solubility, while reducing side reactions.
- Temperature control : Low temperatures (0–5°C) during coupling steps minimize undesired isomerization .
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) effectively isolates the (E)-isomer. Validate purity via HPLC (>95%) and confirm stereochemistry via NOESY NMR .
Basic: What spectroscopic and chromatographic methods are most reliable for structural characterization of this compound?
Methodological Answer:
A multi-technique approach is critical:
- NMR :
- IR : Strong absorption bands at ~1650 cm⁻¹ (C=O stretching) and ~3400 cm⁻¹ (OH stretching) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected for C₁₃H₁₂O₅: 248.0685).
Basic: How should researchers assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
Stability studies should include:
- Accelerated degradation : Expose the compound to buffers (pH 1–13) at 40°C for 24–72 hours. Monitor degradation via HPLC .
- Thermal analysis : TGA/DSC to determine decomposition temperature.
- Light sensitivity : Store samples in amber vials and assess photodegradation under UV/visible light .
Advanced: What mechanistic approaches can elucidate the compound’s bioactivity, such as enzyme inhibition or receptor binding?
Methodological Answer:
Advanced strategies include:
- Molecular docking : Use software like AutoDock Vina to predict interactions with targets (e.g., cyclooxygenase-2). Compare binding affinities with structurally similar bioactive compounds like mycophenolic acid (which shares hydroxy/methoxy motifs) .
- Enzyme kinetics : Conduct Michaelis-Menten assays to evaluate competitive/non-competitive inhibition.
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics with purified receptors .
Advanced: How can contradictory data in pharmacological studies (e.g., varying IC₅₀ values) be resolved?
Methodological Answer:
Address discrepancies by:
- Standardizing assays : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls .
- Metabolite profiling : Use LC-MS to identify active metabolites that may contribute to observed effects.
- Structural analogs : Compare activity with derivatives lacking the 4-hydroxy-3-methoxyphenyl group to isolate pharmacophoric contributions .
Advanced: What computational methods (e.g., DFT, MD simulations) are suitable for studying electronic properties and reactivity?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Basis sets like B3LYP/6-311++G(d,p) are recommended .
- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to study conformational stability.
- ADMET prediction : Tools like SwissADME estimate bioavailability and toxicity profiles .
Advanced: How can stereochemical effects (e.g., E/Z isomerism) influence biological activity?
Methodological Answer:
- Isomer-specific synthesis : Prepare (Z)-isomer via photoirradiation and compare bioactivity .
- Docking studies : Analyze how isomer configuration alters binding pocket complementarity. For example, the (E)-isomer’s planar structure may enhance π-π stacking with aromatic residues .
Advanced: What in vitro/in vivo models are appropriate for studying metabolic pathways?
Methodological Answer:
- Hepatic microsomes : Incubate with NADPH to identify phase I metabolites (oxidation, reduction).
- Caco-2 cells : Assess intestinal permeability for bioavailability predictions .
- Rodent models : Administer radiolabeled compound and track excretion routes (urine/feces) .
Basic: How can analytical methods (e.g., HPLC, UV-Vis) be validated for quantifying this compound in biological matrices?
Methodological Answer:
Follow ICH guidelines:
- Linearity : Calibration curves (0.1–100 µg/mL) with R² > 0.99.
- Recovery : Spike plasma samples with known concentrations; recovery should be 85–115%.
- LOD/LOQ : Determine via signal-to-noise ratios (3:1 and 10:1, respectively) .
Advanced: What kinetic and isotopic labeling techniques can unravel reaction mechanisms in synthesis or metabolism?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
